Home > Products > Screening Compounds P39337 > Des-asp1 angiotensin I acetate
Des-asp1 angiotensin I acetate -

Des-asp1 angiotensin I acetate

Catalog Number: EVT-13885203
CAS Number:
Molecular Formula: C60H88N16O13
Molecular Weight: 1241.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des-asp1 angiotensin I acetate is a nonapeptide derivative of angiotensin I, which is part of the renin-angiotensin system, a critical regulator of blood pressure and fluid balance in the human body. This compound is recognized for its pressor (blood pressure-raising) and steroidogenic activities, making it significant in cardiovascular research and potential therapeutic applications. The designation "Des-asp1" indicates that the first aspartic acid residue in the angiotensin I sequence has been removed, which alters its biological activity and receptor interactions compared to its parent peptide .

Source and Classification

Des-asp1 angiotensin I acetate is derived from angiotensin I, a decapeptide produced through the cleavage of angiotensinogen by renin. It belongs to the class of peptides known as angiotensins, which are involved in various physiological processes, including vasoconstriction and regulation of blood pressure. The compound can be classified under peptide hormones and is specifically categorized within the angiotensin peptide family, which includes other derivatives such as angiotensin II and angiotensin III .

Synthesis Analysis

Methods

The synthesis of des-asp1 angiotensin I acetate is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Amino Acid Addition: Protected amino acids are added one at a time to the resin-bound chain.
  2. Deprotection: After each addition, protective groups are removed to allow for subsequent coupling.
  3. Coupling Reagents: Common reagents used include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for efficient coupling of amino acids.
  4. Final Steps: The synthesized peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to yield the final product .
Molecular Structure Analysis

Des-asp1 angiotensin I acetate has a molecular formula of C58H84N16O11C_{58}H_{84}N_{16}O_{11} with a molecular weight of approximately 1,158.5 g/mol. Its structure consists of a sequence of amino acids that contribute to its biological functions.

Structure Data

  • InChI Key: HKLUMHBEAITZQQ-DPXCOALESA-N
  • Molecular Weight: 1,158.5 g/mol
  • Sequence: The specific amino acid sequence includes alterations from the original angiotensin I due to the removal of aspartic acid .
Chemical Reactions Analysis

Types of Reactions

Des-asp1 angiotensin I acetate can undergo several chemical reactions:

  • Oxidation: Primarily at methionine residues, leading to methionine sulfoxide formation.
  • Reduction: Can reverse oxidation effects, restoring methionine residues.
  • Substitution Reactions: Amino acid residues can be substituted to create analogs with varied properties.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide.
  • Reduction: Dithiothreitol (DTT).
  • Substitution: Specific amino acid derivatives along with coupling agents like DIC and HOBt .
Mechanism of Action

Des-asp1 angiotensin I acetate exerts its biological effects through interaction with angiotensin receptors, particularly the angiotensin II type 1 receptor (AT1 receptor). This interaction triggers a cascade that results in:

  1. Vasoconstriction: Leading to increased blood pressure.
  2. Release of Prostaglandins: These mediators further enhance its pressor effects and steroidogenic activities.

Additionally, des-asp1 angiotensin I acetate acts as a physiological antagonist to angiotensin II, modulating blood pressure and fluid balance in various physiological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents and can form various derivatives through substitution reactions.

Relevant data includes:

  • Purity Levels: Commercial preparations often exceed 96% purity .
Applications

Des-asp1 angiotensin I acetate has several significant applications in scientific research:

  1. Chemistry Research: Used as a model peptide for studying peptide synthesis techniques.
  2. Biological Studies: Investigates the renin-angiotensin system's role in physiological processes such as blood pressure regulation.
  3. Medical Research: Focused on hypertension and cardiovascular diseases, offering insights into potential therapeutic interventions.
  4. Industrial Applications: Employed in developing diagnostic assays and serving as a reference standard in quality control processes .
Biochemical Synthesis and Enzymatic Conversion Pathways

Solid-Phase Synthesis of Des-Asp1 Angiotensin I Derivatives

Des-Asp1 angiotensin I (H-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH), a nonapeptide derivative of angiotensin I lacking the N-terminal aspartate residue, is synthesized primarily via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method enables sequential addition of protected amino acids to a resin-bound C-terminal leucine, with the acetate salt form enhancing solubility and stability during purification. Critical steps include:

  • Side-Chain Protection: Histidine (His) residues utilize trityl (Trt) groups to prevent imidazole ring side reactions, while arginine (Arg) employs pentamethyldihydrobenzofuransulfonyl (Pbf) protection to preserve guanidinium functionality.
  • Coupling Optimization: Tyrosine (Tyr) incorporation requires hydroxybenzotriazole (HOBt)-activated esters to prevent racemization. Coupling efficiency exceeds 98% per step as monitored by ninhydrin testing.
  • Cleavage & Acetylation: Final cleavage from the resin uses trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), followed by counterion exchange with acetic acid to yield the acetate salt.

Table 1: SPPS Strategy for Des-Asp1 Angiotensin I Acetate

Residue PositionAmino AcidProtecting GroupActivation Method
1 (C-terminal)LeuNone (resin-bound)N/A
2HisTrtHOBt/DIC
3PheNoneHOBt/DIC
4ProNoneHOBt/DIC
5HisTrtHOBt/DIC
6IleNoneHOBt/DIC
7TyrtBuHOBt/DIC
8ValNoneHOBt/DIC
9 (N-terminal)ArgPbfHOBt/DIC

Alternative synthesis routes involve enzymatic processing of full-length angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) by aspartyl aminopeptidases in hypothalamic extracts, which directly cleave the N-terminal aspartate to yield Des-Asp1 angiotensin I [7]. This enzymatic pathway demonstrates tissue-specific efficiency, with brain homogenates showing higher conversion rates than peripheral tissues.

Role of Converting Enzymes in Precursor Activation

Des-Asp1 angiotensin I serves as a bioactive precursor requiring enzymatic conversion to angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) for physiological effects. Key enzymes include:

  • Angiotensin-Converting Enzyme (ACE): Catalyzes the hydrolysis of Des-Asp1 angiotensin I to angiotensin III via dipeptidyl carboxypeptidase activity (removing His-Leu). This conversion is inhibitable by captopril and SQ 14225 (≥90% inhibition at 100 μM), confirming ACE dependence [1] [4].
  • Alternative Converters: Chymase and cathepsin G demonstrate limited efficiency (<20% conversion) compared to ACE, indicating ACE dominance in human vascular pathways [3].

Table 2: Enzymatic Conversion Kinetics of Des-Asp1 Angiotensin I

EnzymeConversion ProductKcat (s-1)Km (μM)Inhibitor Sensitivity
ACE (Somatic)Angiotensin III25.3 ± 2.158.7 ± 5.4Captopril (IC50 = 12 nM)
ChymaseAngiotensin III3.2 ± 0.4210.5 ± 18.3Chymostatin (IC50 = 8 μM)
Aspartyl Aminopeptidase*Des-Asp1 Ang I0.8 ± 0.195.0 ± 9.2Amastatin-insensitive [7]

*Enzyme generating Des-Asp1 angiotensin I from angiotensin I

In humans, intravenous infusion studies confirm that ≥95% of Des-Asp1 angiotensin I’s pressor and aldosterone-stimulating effects are abolished by ACE inhibitors, proving angiotensin III is the primary effector [1]. The conversion efficiency in humans is <43%, significantly lower than angiotensin I-to-II conversion (>75%) [1] [3].

Alternative Pathways for (Des-Asp1)-Angiotensin II Generation

Angiotensin III generation bypasses classical ACE pathways via two tissue-specific mechanisms:

  • Direct Aminopeptidase A (APA)-Mediated Conversion: Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) undergoes N-terminal aspartate cleavage by APA (glutamyl aminopeptidase) to yield angiotensin III. This pathway dominates in renal and adrenal tissues, where APA activity is 5-fold higher than in plasma [8] [6].
  • Des-Asp1 Angiotensin I Shunt: In the hypothalamus and subcutaneous tumors, a novel amastatin- and bestatin-insensitive aminopeptidase directly converts angiotensin I to Des-Asp1 angiotensin I, which ACE then processes to angiotensin III [7] [8]. This pathway is upregulated in hypertensive rat models (SHR, DOCA-salt), with conversion rates 40% higher than in normotensive controls [7].

Table 3: Tissue-Specific Alternative Pathways to Angiotensin III

PathwayKey EnzymeTissue PrevalenceCatalytic Efficiency (Vmax/Km)Physiological Context
APA cleavage of Ang IIAminopeptidase ARenal > Adrenal > Brain4.7 ± 0.5 mL/min/mgSodium retention, aldosterone release
ACE cleavage of Des-Asp1 Ang IAngiotensin-Converting EnzymeLung > Vascular endothelium1.8 ± 0.3 mL/min/mgSystemic blood pressure regulation
Direct Ang I to Des-Asp1 Ang INovel aminopeptidaseHypothalamus > Tumors0.9 ± 0.2 mL/min/mgHypertension pathogenesis [7]

C6 glioma studies reveal that soluble aspartyl aminopeptidase (AspAP) activity increases 3.2-fold during tumor growth, accelerating angiotensin III degradation to angiotensin IV. This depletes angiotensin III pools and correlates with aberrant tumor angiogenesis [8]. Conversely, membrane-bound aminopeptidase N (APN) decreases by 60%, reducing angiotensin IV generation and disrupting the angiotensin III/IV balance in neoplasia [8].

Properties

Product Name

Des-asp1 angiotensin I acetate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C60H88N16O13

Molecular Weight

1241.4 g/mol

InChI

InChI=1S/C58H84N16O11.C2H4O2/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3;1-2(3)4/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64);1H3,(H,3,4)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m0./s1

InChI Key

HKLUMHBEAITZQQ-DPXCOALESA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.